molecular formula C21H21N5O B3508748 5,7-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

5,7-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B3508748
M. Wt: 359.4 g/mol
InChI Key: WDVUWQYUXKAPTI-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

5,7-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

5,7-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar core structure but lacks the phenylmethoxyphenyl group.

    7-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Another triazolopyrimidine derivative with different substituents.

    5,7-diethyl-1,2,4-triazolo[1,5-a]pyrimidine: Contains ethyl groups instead of methyl groups.

Uniqueness

The uniqueness of 5,7-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenylmethoxyphenyl group enhances its potential as a therapeutic agent by improving its binding affinity to biological targets .

Properties

IUPAC Name

5,7-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-15-12-16(2)26-21(23-15)24-20(25-26)22-13-17-8-10-19(11-9-17)27-14-18-6-4-3-5-7-18/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVUWQYUXKAPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)NCC3=CC=C(C=C3)OCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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